5-Bromo-3-iodo-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-3-iodo-6-methylpyridin-2-amine is an organic compound with the molecular formula C6H6BrIN2 . It is a heterocyclic compound containing a pyridine ring and two halogens.
Synthesis Analysis
The compound has been used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction . The reaction involved the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular weight of 5-Bromo-3-iodo-6-methylpyridin-2-amine is 312.93 g/mol . The InChI string isInChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
and the Canonical SMILES string is CC1=NC(=C(C=C1Br)I)N
. Chemical Reactions Analysis
The compound has been used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.93 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 311.87591 g/mol and the monoisotopic mass is also 311.87591 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce a series of novel pyridine derivatives .
Quantum Mechanical Investigations
The synthesized pyridine derivatives can be used for quantum mechanical investigations . Density functional theory (DFT) studies can be carried out for these derivatives using B3LYP/6-31G (d,p) basis .
Biological Activities
The pyridine derivatives synthesized from 5-Bromo-3-iodo-6-methylpyridin-2-amine have shown potential biological activities . For instance, they have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Chiral Dopants for Liquid Crystals
The pyridine derivatives can be potential candidates as chiral dopants for liquid crystals . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can describe the possible reaction pathways .
Drug Discovery
5-Bromo-3-iodo-6-methylpyridin-2-amine is of interest in scientific research due to its potential applications in various fields, such as drug discovery. It can be used as a starting material for the synthesis of various pharmaceutical compounds.
Materials Science
This compound is also relevant in the field of materials science. It can be used in the synthesis of new materials with unique properties.
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-iodo-6-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOOHCESFJXBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646852 |
Source
|
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958357-86-3 |
Source
|
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-iodo-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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